molecular formula C15H18N4O3S B7054763 4-Isoquinolin-5-ylsulfonyl-1,4-diazepane-1-carboxamide

4-Isoquinolin-5-ylsulfonyl-1,4-diazepane-1-carboxamide

Cat. No.: B7054763
M. Wt: 334.4 g/mol
InChI Key: ZXKPYWDMRVAAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isoquinolin-5-ylsulfonyl-1,4-diazepane-1-carboxamide is a complex organic compound with a unique structure that includes an isoquinoline ring, a sulfonyl group, and a diazepane ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-Isoquinolin-5-ylsulfonyl-1,4-diazepane-1-carboxamide typically involves multiple steps, starting with the preparation of the isoquinoline and diazepane precursors. The sulfonylation reaction is a key step in the synthesis, where the isoquinoline ring is functionalized with a sulfonyl group. This is followed by the coupling of the sulfonylated isoquinoline with the diazepane ring under specific reaction conditions, such as the use of a base and a suitable solvent .

Chemical Reactions Analysis

4-Isoquinolin-5-ylsulfonyl-1,4-diazepane-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

4-Isoquinolin-5-ylsulfonyl-1,4-diazepane-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-Isoquinolin-5-ylsulfonyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to these targets, leading to the modulation of their activity. The diazepane ring provides structural stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

4-Isoquinolin-5-ylsulfonyl-1,4-diazepane-1-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-isoquinolin-5-ylsulfonyl-1,4-diazepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c16-15(20)18-7-2-8-19(10-9-18)23(21,22)14-4-1-3-12-11-17-6-5-13(12)14/h1,3-6,11H,2,7-10H2,(H2,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKPYWDMRVAAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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